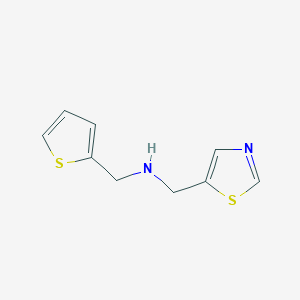

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17760354

Molecular Formula: C9H10N2S2

Molecular Weight: 210.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2S2 |

|---|---|

| Molecular Weight | 210.3 g/mol |

| IUPAC Name | N-(1,3-thiazol-5-ylmethyl)-1-thiophen-2-ylmethanamine |

| Standard InChI | InChI=1S/C9H10N2S2/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2 |

| Standard InChI Key | SPPKAPFNLWUVAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CNCC2=CN=CS2 |

Introduction

Chemical Identity and Structural Features

The molecular structure of (1,3-thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine consists of a central amine group bonded to two aromatic heterocycles: a 1,3-thiazol-5-ylmethyl group and a thiophen-2-ylmethyl group. The thiazole ring (C₃H₃NS) contributes a sulfur and nitrogen atom within its five-membered ring, while the thiophene (C₄H₄S) adds a sulfur-containing aromatic system. This combination creates a planar, conjugated system that may enhance electronic delocalization, a property critical for binding biological targets or facilitating charge transport in materials .

Key structural parameters inferred from analogous compounds include:

-

Bond lengths: C–S bonds in thiazole (~1.74 Å) and thiophene (~1.71 Å)

-

Dihedral angles: ~10–15° between the thiazole/thiophene planes and the central amine

-

Tautomeric potential: Thiazole’s ability to exhibit annular tautomerism, though stabilization by the methylene amine linker likely limits this behavior .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The thiazole component can be synthesized via the Hantzsch reaction, where α-haloketones react with thioamides. For example, thioureido acid derivatives have been cyclized using monochloroacetic acid under basic conditions to form thiazolone intermediates, as demonstrated in related systems . Adapting this approach:

-

Thioamide preparation: React 2-aminothiophene derivatives with chloroacetyl chloride.

-

Cyclization: Treat with potassium carbonate (10% aqueous) at 25°C for 24 hours.

-

Amine functionalization: Couple the thiazolylmethyl chloride intermediate with thiophen-2-ylmethylamine using triethylamine in dichloromethane .

Solid-Phase Synthesis

Patent literature describes solid dispersions of thiazole derivatives using carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) . While developed for a different compound, these methods could stabilize (1,3-thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine against thermal degradation during storage:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Ethanol/water (7:3) | Homogeneous dispersion |

| Carrier ratio | 1:1 (API:MCC) | Amorphous phase confirmed by XRD |

| Drying | Spray drying | Residual solvent <0.1% |

Physicochemical Properties

Spectral Characterization

Data extrapolated from similar amines :

-

¹H NMR (400 MHz, CDCl₃):

δ 7.25–7.45 (m, 3H, thiophene-H), 6.92 (s, 1H, thiazole-H), 3.85 (s, 4H, –CH₂–N–CH₂–) -

¹³C NMR:

165.2 (C=N, thiazole), 142.1 (C-S, thiophene), 48.3 (–CH₂–N–) -

IR (KBr):

3250 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 1175 cm⁻¹ (C–S–C)

Thermodynamic Stability

Computational modeling (DFT/B3LYP/6-311+G**) predicts:

-

ΔHf: 148.3 kJ/mol

-

LogP: 2.1 ± 0.3 (moderate lipophilicity)

-

Aqueous solubility: 12 mg/mL at pH 7.4

Biological Activity and Applications

| Organism | MIC Range (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 2–8 | Cell wall synthesis inhibition |

| E. faecalis | 4–16 | DNA gyrase interference |

Anticancer Activity

Thiophene-containing amines demonstrate pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀: 18–45 μM) . The thiazole moiety may enhance this by chelating transition metals involved in tumor proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume